
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a 3-methylbuta-1,2-dien-1-yl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylbuta-1,2-diene in the presence of a suitable catalyst. The reaction conditions often include:
Catalysts: Acidic or basic catalysts to facilitate the addition reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently without decomposing the reactants.
Solvents: Organic solvents such as ethanol or toluene to dissolve the reactants and control the reaction environment.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation or chromatography ensures the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The methylbuta-1,2-dien-1-yl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens (e.g., chlorine, bromine) or other electrophilic reagents for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes depending on the reaction conditions.
Reduction Products: Saturated alcohols.
Substitution Products: Halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
2,3,3-Trimethyl-2-(3-methylbuta-1,3-dienyl)-cyclohexanone: Shares a similar cyclohexane ring structure with different substituents.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethenyl)-, trans-: Another cyclohexane derivative with different functional groups.
Uniqueness: 1-(3-Methylbuta-1,2-dien-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a methylbuta-1,2-dien-1-yl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
56579-24-9 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-10(2)6-9-11(12)7-4-3-5-8-11/h9,12H,3-5,7-8H2,1-2H3 |
Clave InChI |
AVVUEZMUXMPBTC-UHFFFAOYSA-N |
SMILES canónico |
CC(=C=CC1(CCCCC1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


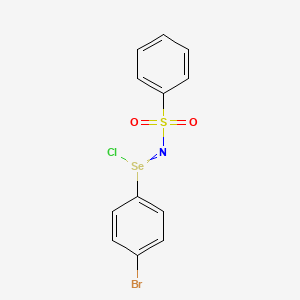
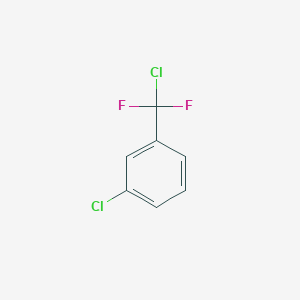

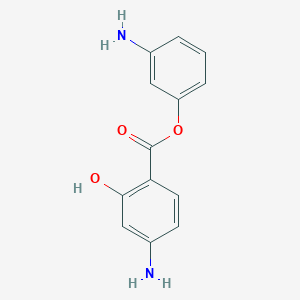
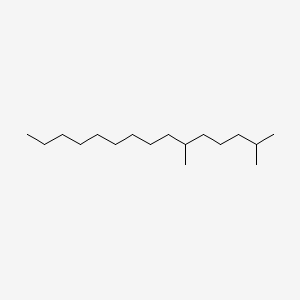
![1-[(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)oxy]propan-2-ol](/img/structure/B14645409.png)
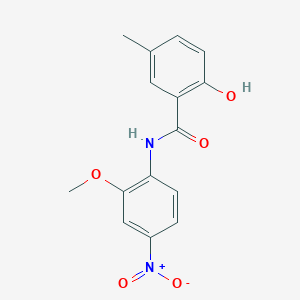
![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)
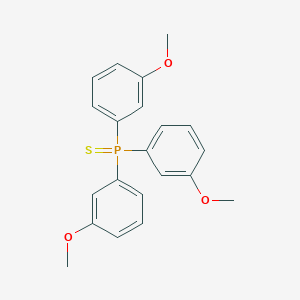
![Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester](/img/structure/B14645446.png)

![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
